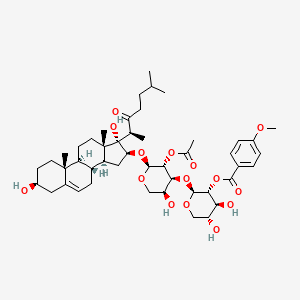
Pidolacetamol
Übersicht
Beschreibung
. Es ist strukturell mit Paracetamol verwandt und wird hauptsächlich wegen seiner schmerzlindernden und fiebersenkenden Wirkung eingesetzt.
Vorbereitungsmethoden
Die Synthese von Pidolacetamol umfasst die Veresterung von 5-Oxo-L-Prolin mit 4’-Hydroxyacetanilid. Die Reaktion erfordert typischerweise die Verwendung eines geeigneten Veresterungsmittels unter kontrollierten Temperaturbedingungen . Industrielle Produktionsmethoden können großtechnische Veresterungsprozesse umfassen, gefolgt von Reinigungsschritten, um die gewünschte Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Pidolacetamol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen .
Wissenschaftliche Forschungsanwendungen
Pidolacetamol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung in der Untersuchung von Veresterungen und anderen organischen Reaktionen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und mögliche therapeutische Vorteile.
Medizin: Auf seine analgetischen und antipyretischen Eigenschaften untersucht, ähnlich wie Paracetamol.
Industrie: In der Formulierung von pharmazeutischen Produkten zur Schmerzlinderung und Fiebersenkung eingesetzt .
Wirkmechanismus
Der Wirkmechanismus von this compound umfasst seine Wechselwirkung mit den Wärmeregulationszentren im Gehirn, die zu peripherer Vasodilatation, Schwitzen und Wärmeverlust führen. Es hemmt wahrscheinlich die Prostaglandinsynthese, ähnlich wie Paracetamol, und kann mehrere Schmerzwege betreffen, darunter serotonerge, opioid-, Stickoxid- und Cannabinoid-Pfade .
Wirkmechanismus
The mechanism of action of pidolacetamol involves its interaction with heat-regulating centers in the brain, leading to peripheral vasodilation, sweating, and loss of body heat. It likely inhibits prostaglandin synthesis, similar to paracetamol, and may involve multiple pain pathways, including serotonergic, opioid, nitric oxide, and cannabinoid pathways .
Vergleich Mit ähnlichen Verbindungen
Pidolacetamol ähnelt anderen analgetischen und antipyretischen Verbindungen wie:
Paracetamol: Beide haben ähnliche Wirkmechanismen und therapeutische Anwendungen.
Phenacetin: Ein älteres Analgetikum mit ähnlicher Struktur, das jedoch aufgrund seiner Nierentoxizität zurückgezogen wurde.
Aspirin: Ein weiteres Analgetikum und Antipyretikum, jedoch mit entzündungshemmenden Eigenschaften. This compound ist einzigartig in seiner spezifischen Esterstruktur, die im Vergleich zu diesen Verbindungen möglicherweise andere pharmakokinetische Eigenschaften bietet .
Eigenschaften
IUPAC Name |
(4-acetamidophenyl) (2S)-5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-8(16)14-9-2-4-10(5-3-9)19-13(18)11-6-7-12(17)15-11/h2-5,11H,6-7H2,1H3,(H,14,16)(H,15,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJROESCSXWNAJ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2CCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)[C@@H]2CCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114485-92-6 | |
| Record name | Pidolacetamol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114485926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIDOLACETAMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/693SRA99OH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















